Enhanced Hydrogen-Bond Donor Capacity as a Bifunctional Amine for Chemoselective Conjugation
The target compound provides two hydrogen-bond donor sites (both primary amine hydrogens), double the capacity of 2,6-diisopropylaniline which possesses only one primary amine group (HBD count = 1). This enables dual-point covalent or supramolecular engagement in drug-linker constructs or catalyst immobilization [1][2]. The computed HBD count for the target is 2; for 2,6-diisopropylaniline (CAS 24544-04-5), the count is 1 [2]. For 4,4'-methylenebis(2,6-diisopropylaniline), although HBD count is also 2, the two amine groups are chemically equivalent (both are 2,6-diisopropylaniline-type), preventing regioselective differentiation .
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (two chemically distinct primary amine groups) |
| Comparator Or Baseline | 2,6-Diisopropylaniline: HBD = 1 (single primary amine); 4,4'-Methylenebis(2,6-diisopropylaniline): HBD = 2 but chemically equivalent amine environments |
| Quantified Difference | 1 additional HBD vs. 2,6-diisopropylaniline; 2 differentiated HBD sites vs. symmetrical bis-aniline |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] |
Why This Matters
For procurement in bioconjugation or catalyst design, a molecule with two distinct NH₂ environments enables stepwise, regioselective modification that a molecule with only one or with two identical NH₂ groups cannot deliver.
- [1] PubChem Computed Properties Table for CID 3022737: Hydrogen Bond Donor Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/93859-38-2#section=Chemical-and-Physical-Properties (accessed May 2026). View Source
- [2] PubChem Computed Properties for 2,6-Diisopropylaniline (CID 123456): Hydrogen Bond Donor Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/24544-04-5#section=Chemical-and-Physical-Properties (accessed May 2026). View Source
